molecular formula C34H27ClF7N9O3S B12400695 Hiv-IN-2

Hiv-IN-2

Cat. No.: B12400695
M. Wt: 810.1 g/mol
InChI Key: HIBOGALFEZNPTE-VWPQPMDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hiv-IN-2 is a compound that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is responsible for inserting viral DNA into the host genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hiv-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary, but they generally involve the formation of complex organic structures through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Hiv-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound.

Scientific Research Applications

Hiv-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study integrase inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the molecular mechanisms of HIV integration and replication.

    Medicine: Investigated as a potential therapeutic agent for treating HIV infections, particularly in cases where resistance to other drugs has developed.

    Industry: Utilized in the development of diagnostic tools and assays for detecting integrase activity and HIV infection.

Mechanism of Action

Hiv-IN-2 exerts its effects by binding to the integrase enzyme of HIV, thereby blocking its activity. The compound interacts with specific amino acid residues in the enzyme’s active site, preventing the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication cycle, reducing the viral load and slowing the progression of the infection.

Comparison with Similar Compounds

Similar Compounds

    Dolutegravir: Another integrase inhibitor used in the treatment of HIV.

    Raltegravir: An earlier integrase inhibitor with a similar mechanism of action.

    Elvitegravir: A compound that also targets the integrase enzyme but has different pharmacokinetic properties.

Uniqueness of Hiv-IN-2

This compound is unique in its specific binding affinity and inhibitory potency against the integrase enzyme. It may also exhibit a different resistance profile compared to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs.

Properties

Molecular Formula

C34H27ClF7N9O3S

Molecular Weight

810.1 g/mol

IUPAC Name

N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide

InChI

InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1

InChI Key

HIBOGALFEZNPTE-VWPQPMDRSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C

Origin of Product

United States

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